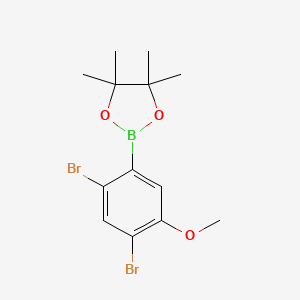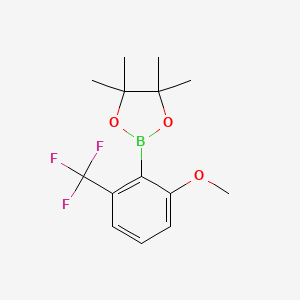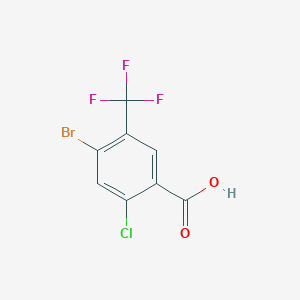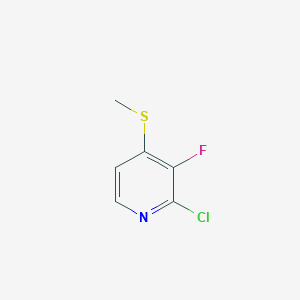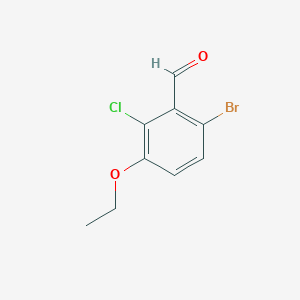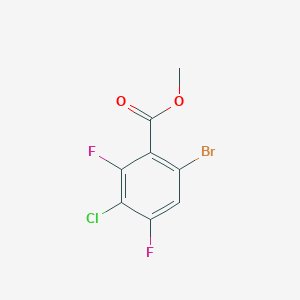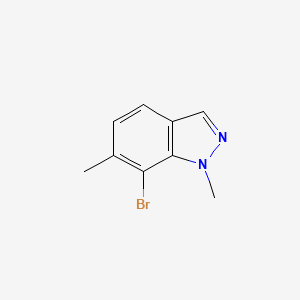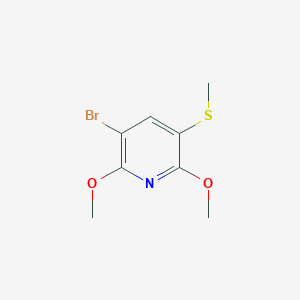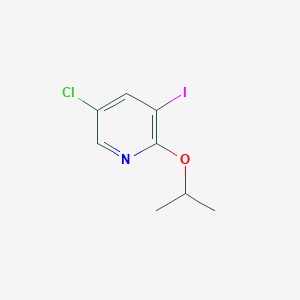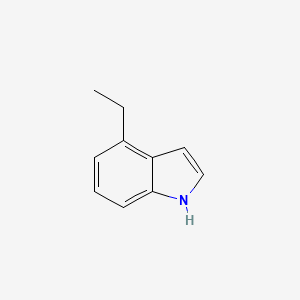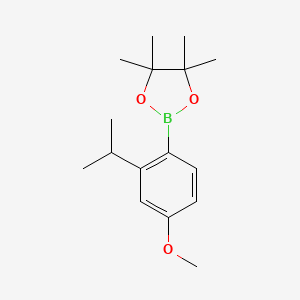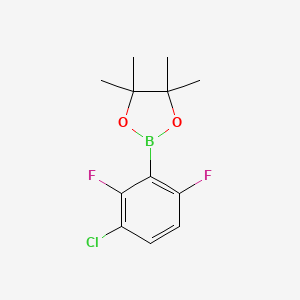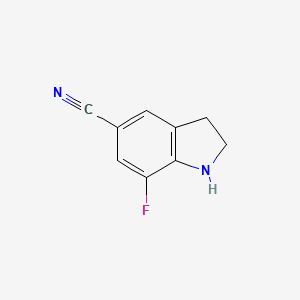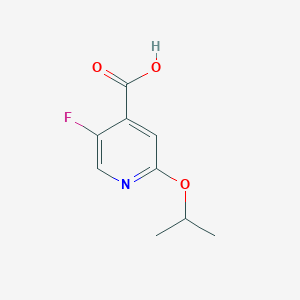
5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C9H10FNO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions, where the fluorine atom or other substituents on the pyridine ring are replaced by different functional groups.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of biaryl compounds.
Sodium Nitrite and Hydrofluoric Acid: Used in the diazotization process to introduce the fluorine atom into the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Another fluorinated pyridine derivative that can undergo similar coupling reactions.
5-Fluoro-2-phenylpyridine: A compound with a similar structure that can be synthesized via Suzuki coupling reactions.
Uniqueness
5-Fluoro-2-(propan-2-yloxy)pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both fluorine and propan-2-yloxy groups
Properties
IUPAC Name |
5-fluoro-2-propan-2-yloxypyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXISWJSHKAADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C(=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
